2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine
説明
Overview of Fused Pyrrole-Pyridine Ring Systems in Drug Discovery
Fused pyrrole-pyridine ring systems, often referred to as azaindoles or azaizoindoles, are bicyclic structures containing a pyrrole (B145914) ring fused to a pyridine (B92270) ring. chemimpex.com These scaffolds are of significant interest in drug discovery due to the versatile biological activities exhibited by their derivatives. chemimpex.com The arrangement of nitrogen atoms within the bicyclic structure can vary, leading to six possible isomers of pyrrolopyridine, each with a unique electronic distribution and spatial arrangement, thereby influencing its pharmacological profile. chemimpex.commdpi.com
The inherent properties of both pyrrole and pyridine rings contribute to the therapeutic potential of these fused systems. Pyrrole rings are found in many biologically active compounds and approved drugs, including those with nootropic, anti-inflammatory, and neuroleptic properties. chemimpex.com Similarly, the pyridine moiety is a common feature in numerous pharmaceuticals and is known to be involved in various biological processes. chemimpex.com The fusion of these two rings creates a rigid scaffold that can be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This structural versatility has made fused pyrrole-pyridine systems a fertile ground for the development of novel therapeutic agents. chemimpex.com
Significance of Octahydro-pyrrolo[3,4-c]pyridine Derivatives
The octahydro-pyrrolo[3,4-c]pyridine core, a saturated version of the pyrrolo[3,4-c]pyridine system, provides a flexible yet defined three-dimensional structure that is particularly valuable in the design of compounds targeting complex biological macromolecules. The specific spatial arrangement of the nitrogen atoms and the conformational possibilities of the saturated rings allow for precise orientation of substituents to interact with target proteins.
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have demonstrated a broad spectrum of pharmacological properties, which is a primary driver for the synthesis of new compounds based on this core structure. chemimpex.commdpi.com These derivatives have been extensively studied for various therapeutic applications, indicating the significant potential of this chemical class in addressing a wide range of medical needs. chemimpex.commdpi.com
Therapeutic Relevance of Pyrrolo[3,4-c]pyridine Derivatives
The therapeutic relevance of pyrrolo[3,4-c]pyridine derivatives is vast, with research highlighting their potential in treating a multitude of diseases. chemimpex.commdpi.com Biological investigations have revealed that these compounds can be valuable in the management of disorders affecting the nervous and immune systems, as well as in combating infectious diseases. chemimpex.commdpi.com
A significant area of investigation for pyrrolo[3,4-c]pyridine derivatives has been in the realm of nervous system disorders. Many derivatives have been primarily studied as potential analgesic and sedative agents. chemimpex.commdpi.com For instance, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown potential sedative and analgesic activities. mdpi.com The structural features of the pyrrolo[3,4-c]pyridine scaffold are amenable to modifications that can modulate activity at various receptors and enzymes within the central nervous system.
| Derivative Class | Potential Application | Research Finding |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Sedative and Analgesic | Showed potential sedative and analgesic properties in pharmacological studies. mdpi.com |
The immune system is another key area where pyrrolo[3,4-c]pyridine derivatives have shown promise. These compounds have been investigated for their ability to modulate immune responses, which could be beneficial in the treatment of various inflammatory and autoimmune diseases. chemimpex.commdpi.com The development of selective inhibitors of kinases and other enzymes involved in immune signaling pathways is an active area of research for this class of compounds.
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antimycobacterial agents. Pyrrolo[3,4-c]pyridine derivatives have emerged as a promising class of compounds with potent activity against this pathogen. mdpi.com Specifically, certain derivatives have been identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway. mdpi.com
For example, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated for their antimycobacterial activity. mdpi.com While nitrile and amide derivatives showed low activity, ester derivatives exhibited significant in vitro activity. mdpi.com Another study focused on 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives as new inhibitors of the InhA enzyme. mdpi.com
| Derivative Class | Target | Antimycobacterial Activity Finding |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters | Not specified | Exhibited good in vitro activity with MIC90 <0.15 µM. mdpi.com |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-ones | InhA enzyme | The most active derivatives exhibited MIC <25 µM and IC50 values in the range of 4.5–9.5 µM. mdpi.com |
The antiviral potential of pyrrolo[3,4-c]pyridine derivatives has also been a subject of investigation. mdpi.com Research has explored their activity against various viruses, including the Respiratory Syncytial Virus (RSV). For instance, imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives have been identified with anti-RSV activity. mdpi.com Furthermore, new inhibitors of HIV-1 integrase containing the pyrrolo[3,4-c]pyridine scaffold have been developed. mdpi.com
Antitumor Activities
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been explored for their potential use in anticancer therapy. nih.gov For instance, certain N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones have been screened for their in vitro antitumor activity. mdpi.com Another derivative, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study after showing antimycobacterial activity. mdpi.com
However, there is no specific information available in the reviewed scientific literature regarding the antitumor activities of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine.
Antidiabetic Properties
The therapeutic potential of pyrrolo[3,4-c]pyridine derivatives has also been extended to metabolic disorders. researchgate.net Studies have described 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives that were found to increase insulin (B600854) sensitivity in mouse adipocytes. mdpi.com Additionally, [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications. jchemrev.com
Despite these findings for related structures, research specifically detailing the antidiabetic properties of this compound could not be found in the available literature.
Analgesic and Sedative Potential
The most extensively studied area for pyrrolo[3,4-c]pyridine derivatives is their potential as analgesic and sedative agents. mdpi.comnih.gov A significant body of research has focused on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. nih.gov Pharmacological studies have confirmed the analgesic activity of these compounds in both thermal (hot-plate) and chemical (writhing) pain models in mice. nih.govnih.gov Furthermore, many of these compounds were found to significantly suppress spontaneous locomotor activity, indicating sedative potential. nih.gov For example, the compound 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione was identified as having a potent effect on suppressing locomotor activity. mdpi.comnih.gov
While the broader class of compounds shows significant promise in this area, specific studies on the analgesic and sedative potential of this compound are not present in the reviewed literature.
Table 1: Analgesic and Sedative Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound Derivative | Activity | Key Finding | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Analgesic | More active than aspirin (B1665792) in the "writhing" test; some showed activity similar to morphine. | nih.gov |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Sedative | Significantly inhibited locomotor activity in mice. | nih.gov |
| 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Sedative | Produced the most potent effect (ED₅₀ = 12.03 mg/kg) in suppressing spontaneous locomotor activity. | nih.gov |
Orexin (B13118510) Receptor Modulation
The orexin system, which includes orexin-1 (OX1) and orexin-2 (OX2) receptors, is a critical regulator of sleep and wakefulness. bohrium.comnih.gov Research into orexin receptor antagonists has identified a different but related scaffold, octahydropyrrolo[3,4-c]pyrrole (B1259266), as a promising chemotype. nih.govnih.gov This scaffold has been successfully used to develop potent dual orexin receptor antagonists for the treatment of insomnia. nih.gov
It is crucial to note that this activity is associated with the octahydropyrrolo[3,4-c]pyrrole scaffold. There is no evidence in the reviewed scientific literature to suggest that the octahydro-pyrrolo[3,4-c]pyridine scaffold, or specifically this compound, modulates orexin receptors.
Orexin-1 and Orexin-2 Receptor Binding
A series of substituted octahydropyrrolo[3,4-c]pyrroles were synthesized and evaluated as antagonists for both OX1 and OX2 receptors. nih.gov Further optimization of this series led to the development of potent and selective orexin-2 antagonists. acs.orgnih.gov These efforts aimed to improve pharmacokinetic properties for evaluation in the treatment of primary insomnia. acs.orgnih.gov
Table 2: Orexin Receptor Binding of Selected Octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound Series | Target | Finding | Reference |
|---|---|---|---|
| Substituted octahydropyrrolo[3,4-c]pyrroles | Dual OX1 & OX2 Receptors | Identified compounds with potent dual orexin receptor antagonist activity. | nih.gov |
| Novel octahydropyrrolo[3,4-c]pyrroles | Selective OX2 Receptor | Optimization led to potent and selective orexin-2 antagonists. | acs.orgnih.gov |
Implications for Sleep Disorders and Major Depressive Diseases
The modulation of the orexin system has significant implications for treating sleep disorders and has also been investigated for major depressive disorder (MDD). nih.govuspharmacist.com Dual orexin receptor antagonists (DORAs) have been developed and approved for the treatment of insomnia, as they can help regulate the sleep-wake cycle. uspharmacist.comwikipedia.org The potential of orexin receptor antagonists as a treatment for MDD is also an area of active research, with some studies suggesting they may help normalize the state of hyperarousal often associated with depression. bohrium.comnih.gov
These therapeutic implications stem from the activity of orexin receptor antagonists. Since there is no current scientific evidence linking this compound to orexin receptor modulation, these implications cannot be extended to this specific compound.
Structure
3D Structure
特性
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351370-98-4 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of 2 Benzyl Octahydro Pyrrolo 3,4 C Pyridine
Synthetic Methodologies for the Octahydro-pyrrolo[3,4-c]pyridine Core
The construction of the bicyclic octahydro-pyrrolo[3,4-c]pyridine framework is the foundational step in the synthesis of the target compound. Various strategies have been developed to assemble this scaffold, often focusing on building one ring onto the other or through convergent approaches. These methods include stereoselective reductions to control chirality, environmentally benign green chemistry protocols, intramolecular cycloadditions to form the bicyclic system, and the strategic conversion of functional groups like cyano moieties into the pyrrolidine (B122466) ring.
Achieving the desired stereochemistry in the octahydro-pyrrolo[3,4-c]pyridine core is critical, as the spatial arrangement of atoms can significantly influence biological activity. Stereoselective reduction of a prochiral precursor, such as a tetrahydropyrrolo[3,4-c]pyridine or a related dione (B5365651), is a common and effective strategy.
For the related octahydro-1H-pyrrolo[3,4-b]pyridine system, which serves as a valuable synthetic analogue, stereoselective reductions have been extensively studied. For instance, the reduction of a 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione intermediate using various reducing agents can lead to the formation of the desired chiral "nonane" core. scispace.comasianpubs.org A chemo-enzymatic approach, combining the chemical reduction of pyridiniums to tetrahydropyridines with a stereoselective biocatalytic cascade using an ene imine reductase, has also been demonstrated for the synthesis of stereo-defined piperidines, a key component of the target scaffold. nih.gov These enzymatic methods offer high enantioselectivity in reducing the C=C bond of the tetrahydropyridine (B1245486) intermediate. nih.gov The choice of enzyme can even dictate which enantiomer of the resulting piperidine (B6355638) is formed. nih.gov Such methodologies, while demonstrated on a closely related isomer, highlight the potential for creating specific stereoisomers of the octahydro-pyrrolo[3,4-c]pyridine core.
Table 1: Examples of Stereoselective Reduction Approaches
| Precursor Scaffold | Method | Key Features |
|---|---|---|
| Tetrahydropyridine (THP) | Chemo-enzymatic cascade (Amine oxidase/Ene imine reductase) | One-pot reaction, high stereoselectivity for the piperidine ring. nih.gov |
| 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Catalytic Hydrogenation | Enables desired chirality in the final "nonane" intermediate. scispace.comasianpubs.org |
Modern synthetic chemistry places a strong emphasis on environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free reactions, and atom economy, are being increasingly applied to the synthesis of heterocyclic compounds.
For the synthesis of related pyrrolo[3,4-c]quinolone scaffolds, a green, catalyst-free, three-component reaction has been developed using ethanol (B145695) as a benign solvent. nih.gov This approach offers operational simplicity, mild reaction conditions, and excellent yields. nih.gov Similarly, microwave-assisted synthesis, recognized as a green chemistry tool, has been employed for the efficient synthesis of pyridine (B92270) derivatives in one-pot, multi-component reactions. nih.gov These examples demonstrate the feasibility of developing green synthetic routes to the octahydro-pyrrolo[3,4-c]pyridine core by utilizing principles like multicomponent reactions and alternative energy sources to minimize environmental impact.
Intramolecular cycloaddition reactions are powerful tools for constructing bicyclic systems in a single step, often with high stereocontrol. These reactions involve the formation of two new bonds from a linear precursor containing the appropriate reactive moieties.
One relevant strategy is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. For example, the condensation of an α-amino acid methyl ester with an appropriate aldehyde can generate an azomethine ylide, which then reacts with an alkene like a maleimide (B117702) to form a hexahydropyrrolo[3,4-c]pyrrole system. rsc.org This strategy could be adapted to form the octahydro-pyrrolo[3,4-c]pyridine core by using a suitable pyridine-based precursor. Another powerful method is the intramolecular Diels-Alder reaction, which can be used to construct the pyridine ring of the scaffold. researchgate.net For instance, the cycloaddition of aryl oxazoles with acrylamides can produce the pyridine ring system, which could be a precursor to the target molecule. researchgate.net
The cyano group is a versatile functional group that can be transformed into a variety of other moieties, including the amine functionality required for the formation of a pyrrolidine ring. One approach to constructing the pyrrolo[3,4-c]pyridine-1,3-dione system involves the intramolecular heterocyclization of precursors containing vicinal ester and cyano groups on a pyridine ring. researchgate.net
More directly, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines. nih.gov Subsequent reduction of the cyano group to a primary amine, for example through hydrogenation, would complete the formation of the pyrrolidine ring, although this reduction step can sometimes result in low yields. nih.gov The ring-opening of pyrrolenine can also lead to the formation of crotonitrile isomers, highlighting the complex chemistry involving cyano groups in cyclic systems. researchgate.net
Introduction of the Benzyl (B1604629) Moiety
The benzyl group is a common substituent in medicinal chemistry and a useful protecting group in organic synthesis. It can be introduced at various stages of the synthesis of octahydro-pyrrolo[3,4-c]pyridine.
A straightforward method is to use benzylamine (B48309) as a primary amine in the initial construction of the pyrrolidine ring. For the synthesis of the related octahydro-1H-pyrrolo[3,4-b]pyridine, a common approach involves the coupling of 2,3-pyridine dicarboxylic acid with benzylamine to form an N-benzyl dione intermediate, which is then further reduced. scispace.com Alternatively, the benzyl group can be introduced onto a pre-formed octahydro-pyrrolo[3,4-c]pyridine core via N-alkylation. This typically involves reacting the secondary amine of the bicyclic core with a benzyl halide, such as benzyl bromide or benzyl chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The benzyl group can also serve as a protecting group for the amine functionality. Its removal, or debenzylation, is a key step in many synthetic pathways. Common debenzylation methods include catalytic hydrogenolysis over a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C). google.comnih.gov Oxidative methods using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) can also be employed for the chemoselective N-debenzylation of N-benzyl tertiary amines. rsc.orgox.ac.uk An alkali metal bromide/oxidant system has also been developed for the oxidative debenzylation of N-benzyl amides under mild, green conditions. acs.org
Table 2: Common N-Benzylation and Debenzylation Methods
| Reaction | Reagents | Key Features |
|---|---|---|
| N-Benzylation | Benzylamine | Used as a primary amine in ring formation. scispace.com |
| Benzyl halide (e.g., Benzyl bromide) + Base | Alkylation of a pre-formed secondary amine core. | |
| N-Debenzylation | H₂, Pd/C or Pd(OH)₂ | Catalytic hydrogenolysis; a widely used method. google.comnih.gov |
| Ceric Ammonium Nitrate (CAN) | Chemoselective oxidative cleavage of N-benzyl tertiary amines. rsc.org | |
| N-Iodosuccinimide (NIS) | Tuneable method for N-debenzylation of benzylamino alcohols. ox.ac.uk |
Exploration of N-Substituted Octahydro-pyrrolo[3,4-c]pyridine Derivatives
The nitrogen atom of the pyrrolidine ring in the octahydro-pyrrolo[3,4-c]pyridine scaffold provides a convenient handle for introducing a wide range of substituents to explore structure-activity relationships. This derivatization is often carried out on a precursor such as a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
A variety of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized. nih.gov These syntheses often proceed in two stages, starting from the parent dione and reacting it with various alkylating or acylating agents. nih.gov Modifications have included introducing different alkoxy substituents on the pyridine ring and varying the alkyl linker connecting the imide nitrogen to another functional group, such as an arylamine. nih.gov Research has also explored replacing N-substituted piperazines with other cyclic amines like morpholine, piperidine, or pyrrolidine to create novel derivatives. mdpi.com These studies demonstrate the versatility of the octahydro-pyrrolo[3,4-c]pyridine core for creating diverse libraries of compounds with potentially varied biological activities. mdpi.com
Synthesis of Intermediates for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine Analogs
The synthesis of analogs of this compound involves multi-step processes that necessitate the careful preparation of key intermediates. While various synthetic routes exist for different isomers of the octahydropyrrolopyridine core, a common strategy for related structures involves the reaction of a pyridine-dicarboxylic acid anhydride (B1165640) with benzylamine. google.comgoogle.com This initial step yields an N-benzyl-pyridine-dicarboxamide, which can then undergo reduction of the pyridine ring and subsequent reduction of the amide groups to form the bicyclic scaffold. google.comgoogle.com For instance, in the synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine isomer, a critical intermediate is 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, which is further processed to achieve the desired final compound. google.comasianpubs.org Such intermediates, featuring the essential benzyl group, are pivotal for developing the final analog structures.
Role of 1-Benzyl-1H-pyrrole-2,5-dione in Synthesis
1-Benzyl-1H-pyrrole-2,5-dione is a derivative of maleimide that serves as a versatile building block in organic synthesis. uni.lu Compounds with the pyrrole-2,5-dione (maleimide) core are known to undergo various reactions, including cycloadditions and condensations, making them valuable precursors for constructing more complex heterocyclic systems. cibtech.orgmdpi.com In the context of pyrrolo[3,4-c]pyridine synthesis, this compound can act as a dienophile in Diels-Alder reactions or participate in Michael additions to build the fused ring system. The benzyl group on the nitrogen atom not only influences the reactivity of the dione but also introduces the specific benzyl moiety characteristic of the target compound family. The synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, for example, often involves the annulation (ring-forming reaction) of a pyrrole (B145914) moiety, a process where a substituted pyrrole-2,5-dione could be a key starting material. researchgate.net
Protecting Group Strategies in Multi-Step Synthesis
The synthesis of complex molecules like this compound and its analogs frequently involves multiple steps where specific functional groups must be masked to prevent unwanted side reactions. jocpr.com Protecting groups are essential for controlling regioselectivity and stereochemistry during these transformations. jocpr.com
Common strategies include the use of carbamate (B1207046) protecting groups, such as tert-butyloxycarbonyl (Boc), to temporarily block reactive amine functionalities. nih.govnih.gov For example, in the synthesis of octahydropyrrolo[3,4-c]pyrrole (B1259266) analogs, a commercially available starting material is often protected with a carbamate group. nih.gov This group is later removed under acidic conditions to liberate the free amine, which can then be converted into target amide compounds. nih.gov The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease with which it can be removed without affecting other parts of the molecule. jocpr.com Other common protecting groups used in complex syntheses include benzyl and silyl (B83357) groups. jocpr.com
Derivatization of the Octahydro-pyrrolo[3,4-c]pyridine Scaffold
The octahydro-pyrrolo[3,4-c]pyridine scaffold is a key chemotype that has been successfully used in drug discovery research. nih.gov Its derivatization allows for the systematic exploration of how different chemical groups attached to the core structure affect its biological activity. This process is crucial for developing novel compounds with improved properties. The preparation of analogs is often straightforward, allowing for modifications at various positions of the scaffold. nih.gov
Structure-Activity Relationship (SAR) Exploration of Amide and Heteroaryl Moieties
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's structure relates to its biological function. drugdesign.org For the octahydropyrrolo[3,4-c]pyridine scaffold, SAR exploration has been focused on the evaluation of the amide and heteroaryl portions of the molecule. nih.gov In one study, a series of analogs were synthesized to probe the effects of different substituents. Replacing a piperazine (B1678402) ring with the octahydropyrrolo[3,4-c]pyrrole group in a known mGlu1 negative allosteric modulator resulted in a compound with seven-fold greater potency. nih.gov However, further modifications to the amide group with alternatives to the 1-adamantyl amide proved to be less potent, with some analogs showing only weak antagonism or being completely inactive. nih.gov
The following table summarizes the SAR data for a series of amide analogs based on the octahydropyrrolo[3,4-c]pyridine scaffold.
| Compound | R¹ Group | hGlu1 IC₅₀ (nM) |
| 8 | 1-Adamantyl | 72 ± 13 |
| 9 | Cyclohexyl | >30000 |
| 10 | 4-F-Phenyl | 14800 ± 2100 |
| 11 | 2-Adamantyl | 14000 ± 1900 |
| 12 | 2-Naphthyl | 13000 ± 2900 |
| 13 | 3-Cl-Phenyl | 22000 ± 2500 |
| 15 | 3-F-Phenyl | 18000 ± 1300 |
| 16 | 4-CF₃-Phenyl | >30000 |
| 17 | Phenyl | 17000 ± 1900 |
| 19 | 2-Cl-Phenyl | 16000 ± 2000 |
| Data sourced from a study on mGlu1 negative allosteric modulators. nih.gov |
These findings indicate that small, lipophilic substituents may be preferable for optimal potency in this series of compounds. nih.gov
Design of Piperazine Isosteres
The piperazine ring is a common structural motif in many FDA-approved drugs. enamine.netenamine.net However, in drug design, it is often desirable to replace it with a bioisostere—a different functional group with similar physical or chemical properties—to improve pharmacokinetic or pharmacodynamic profiles. The octahydropyrrolo[3,4-c]pyrrole ring system is considered an effective piperazine isostere. nih.govblumberginstitute.org This scaffold has been successfully employed in the design of small molecules that interact with a number of targets in the central nervous system (CNS). nih.gov Its rigid, bicyclic structure can offer advantages over the more flexible piperazine ring by locking the molecule into a more favorable conformation for receptor binding. Replacing a piperazine moiety with a diazaspiroalkane or a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) ring system has been explored in the development of ligands for various receptors. nih.gov
Preparation of Schiff Bases of Octahydro-pyrrolo[3,4-b]pyridine Derivatives
Schiff bases are compounds containing an azomethine group (RHC=N-R¹) and are typically formed by the condensation of a primary amine with a carbonyl compound. researchgate.net In the context of the octahydro-pyrrolo[3,4-b]pyridine scaffold (an isomer of the main topic), new Schiff base derivatives have been synthesized and characterized. researchgate.net The synthesis involves reacting the core octahydro-1H-pyrrolo[3,4-b]pyridine with various substituted aldehydes. The resulting 1,6-disubstituted Octahydro-1H-pyrrolo[3,4-b]pyridine Schiff bases have been evaluated for a range of biological activities. researchgate.net This derivatization strategy demonstrates the versatility of the pyrrolopyridine core in generating diverse chemical entities. researchgate.net
Synthetic Routes for Specific Analogs, e.g., 2-Benzyl-3-[3-(4-bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyl-octahydro-pyrrolo[3,4-C]pyrrole-1-carboxylic acid ethyl ester
The synthesis of the highly substituted pyrrolo[3,4-c]pyrrole (B14788784) derivative, ethyl 2-benzyl-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate, requires a multi-step approach. A plausible synthetic strategy involves the initial preparation of key building blocks—a substituted pyrazole (B372694) aldehyde and a functionalized pyrrolidine—followed by their assembly via a multicomponent reaction, likely involving a 1,3-dipolar cycloaddition.
Step 1: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole core of the target molecule can be constructed using the Vilsmeier-Haack reaction. nih.govsemanticscholar.orgresearchgate.net This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The synthesis begins with the condensation of 4-bromoacetophenone with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. Treatment of this hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) induces cyclization and formylation to yield the desired pyrazole-4-carbaldehyde.
| Step | Starting Materials | Reagents | Product | Reaction Type |
| 1a | 4-Bromoacetophenone, Phenylhydrazine | Ethanol, Acetic acid (cat.) | N'-(1-(4-bromophenyl)ethylidene)-N-phenylhydrazine | Hydrazone formation |
| 1b | N'-(1-(4-bromophenyl)ethylidene)-N-phenylhydrazine | POCl₃, DMF | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack |
Step 2: Synthesis of Ethyl 2-benzyl-5-oxopyrrolidine-3-carboxylate
The pyrrolidinone core can be synthesized from itaconic acid. Reaction of itaconic acid with benzylamine would yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. nih.govnih.gov Subsequent esterification, for example, by treatment with ethanol in the presence of an acid catalyst, would provide the required ethyl ester.
| Step | Starting Materials | Reagents | Product | Reaction Type |
| 2a | Itaconic acid, Benzylamine | Water, Reflux | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Michael Addition/Amidation |
| 2b | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Esterification |
Step 3: Assembly of the Pyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition
A powerful strategy for constructing the pyrrolo[3,4-c]pyrrole scaffold is through a multicomponent reaction involving a 1,3-dipolar cycloaddition of an azomethine ylide. tandfonline.com In this proposed route, the azomethine ylide can be generated in situ from the condensation of N-phenylglycine ethyl ester (or a similar amino acid derivative) and the previously synthesized 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The resulting dipole would then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, in this case, N-phenylmaleimide, which would form the central pyrrolo[3,4-c]pyrrole core.
However, to achieve the specific target molecule, a more tailored approach is necessary. A plausible route involves a reaction between the pyrazole aldehyde, an amino acid ester (like ethyl N-benzylglycinate), and an activated alkene. A one-pot, three-component reaction could be envisioned where ethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is first converted to an α,β-unsaturated system to act as the dipolarophile.
A more direct, albeit complex, multicomponent reaction could be hypothesized based on the principles of pyrrole synthesis. rsc.orgrsc.org This would involve the reaction of the pyrazole aldehyde, benzylamine, phenyl isocyanate (as a precursor to the N-phenyl-dioxo moiety), and a C1-ester synthon in a convergent manner.
Given the complexity, a stepwise approach is more likely. A potential sequence is outlined below:
Knoevenagel Condensation: Reaction of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl 2-benzyl-5-oxopyrrolidine-3-carboxylate in the presence of a base like piperidine would form a Michael acceptor.
Michael Addition and Cyclization: Subsequent Michael addition of an amine, followed by intramolecular cyclization and dehydration, could potentially form the pyrrolo-pyrrolidine fused system.
The intricate nature of the target molecule suggests that its synthesis would be a significant undertaking, likely requiring extensive optimization of reaction conditions. The research into multicomponent reactions for the synthesis of complex heterocyclic systems provides a foundation for developing a viable synthetic pathway. bohrium.comorientjchem.org
Structure Activity Relationship Sar Studies of 2 Benzyl Octahydro Pyrrolo 3,4 C Pyridine and Its Analogs
Impact of Benzyl (B1604629) Group on Biological Activities
The benzyl group attached to the nitrogen at position 2 of the octahydro-pyrrolo[3,4-c]pyridine scaffold plays a crucial role in the molecule's interaction with biological targets. In the context of orexin (B13118510) receptor antagonists, the benzyl moiety is a key feature for achieving potency. cegee.org Initial research efforts focused on derivatives of this core structure, investigating the effects of adding small substituents to the benzyl group. cegee.org
The process of creating these analogs often involves the benzylation of a lactam precursor using reagents like benzyl bromide with a base such as sodium hydride. cegee.org This highlights the synthetic accessibility for modifying this part of the molecule. The benzyl group's aromatic ring and its spatial orientation are significant for receptor binding, and modifications here can drastically alter the compound's activity profile. For instance, in the development of mGlu1 negative allosteric modulators, removal of a benzyl protecting group is a key synthetic step to enable further diversification of the scaffold, indicating its role as both a functional component and a synthetic handle. nih.gov
Conformational Analysis and Stereochemistry
The octahydro-pyrrolo[3,4-c]pyridine core is a rigid bicyclic system with defined stereochemical properties that are fundamental to its biological activity. This scaffold has been successfully employed in drug discovery as a replacement for more flexible structures like piperazine (B1678402), conferring a more constrained conformation to the molecule. nih.gov The stereochemistry of the ring fusion is critical. For example, the (4aS,7aS) stereoisomer of the related octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of the antibacterial agent Moxifloxacin, underscoring the importance of specific stereoconfigurations for pharmacological efficacy. google.com
The synthesis of these compounds often requires stereoselective methods to obtain the desired enantiomerically pure product. google.com The rigid structure of the octahydro-pyrrolo[3,4-c]pyridine nucleus helps to orient the substituents in a precise three-dimensional arrangement, which is essential for optimal interaction with the binding sites of target proteins like G protein-coupled receptors (GPCRs). nih.gov
Influence of Substituent Variations on Pharmacological Profile
Variations in substituents on both the core scaffold and its appended groups have a profound impact on the pharmacological activity of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine analogs.
Effects of Pyridine (B92270) Ring Substitutions on Activity
In related pyrrolo[3,4-c]pyridine-1,3-dione derivatives, substitutions on the pyridine ring are a key determinant of biological activity. For instance, the introduction of an alkoxy group at position 2 of the pyridine ring was found to produce potent analgesic properties. mdpi.com A comparative study showed that a methoxy (B1213986) group conferred higher activity in a writhing test than an ethoxy group, indicating that even subtle changes in the size of the substituent can significantly influence the analgesic effect. mdpi.com Furthermore, the presence of trifluoromethyl or methoxy groups on a phenyl substituent attached to the core structure led to a significant inhibition of spontaneous locomotor activity in mice. mdpi.com
Role of Methyl Group Removal
The presence or absence of a methyl group on the pyridine ring of the pyrrolo[3,4-c]pyridine scaffold can be a critical factor for maintaining biological activity. In studies on antimycobacterial 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, it was observed that the removal of the methyl group from the pyridine ring resulted in a significant loss of activity. mdpi.com This finding suggests that the methyl group may be involved in a crucial hydrophobic interaction within the binding site of the target enzyme or that it may help to maintain an active conformation of the molecule.
Structure-Activity Relationship with Orexin Receptors
The octahydro-pyrrolo[3,4-c]pyrrole scaffold is a privileged structure for the development of orexin receptor antagonists, which are investigated for the treatment of insomnia. nih.govnih.gov A series of these compounds were synthesized and evaluated, demonstrating potent dual antagonism for both orexin 1 and orexin 2 receptors (OX₁ & OX₂). nih.gov SAR studies in this area aim to optimize potency and selectivity. For example, replacing a piperazine ring from an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole (B1259266) group led to a more than seven-fold increase in potency against the human mGlu₁ receptor, a related GPCR target. nih.gov Further optimization of physicochemical and pharmacokinetic properties of these analogs has led to the identification of clinical candidates for treating primary insomnia. nih.gov
Physicochemical Properties and Drug-likeness
The physicochemical properties of this compound and its analogs are crucial for their potential as therapeutic agents. The core scaffold is recognized for its utility in designing drug-like small molecules that interact with central nervous system (CNS) targets. nih.gov
Key physicochemical data for the parent compound are summarized below:
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.3 g/mol |
| Appearance | Yellow liquid |
Data sourced from Chem-Impex. chemimpex.com
In the development of analogs as mGlu₁ negative allosteric modulators, significant effort was dedicated to improving drug-like properties. nih.gov This included profiling compounds in P450 inhibition assays to assess potential drug-drug interactions and measuring binding to plasma proteins and brain homogenates to understand distribution characteristics. nih.gov Similarly, for orexin antagonists, optimization focused on improving metabolic stability and aqueous solubility to ensure adequate pharmacokinetic behavior for in vivo efficacy. rsc.org These studies are essential for advancing promising compounds from initial discovery to clinical evaluation.
Metabolic Stability (e.g., Human Liver Microsomal Stability)
The metabolic stability of a potential drug candidate is a critical parameter, influencing its pharmacokinetic profile and in vivo efficacy. In the development of RBP4 antagonists based on the bicyclic [3.3.0] core, significant effort was dedicated to improving stability in human liver microsomes (HLM).
Early analogs suffered from metabolic liabilities. However, the introduction of a pyrimidine-4-carboxylic acid fragment as an isostere for an anthranilic acid appendage led to a significant improvement in metabolic stability. nih.govresearchgate.net For example, one such analog demonstrated a marked increase in stability, with 68% of the compound remaining after a 30-minute incubation period with HLMs. researchgate.net
Further modifications to the core bicyclic structure also influenced stability. An analog incorporating the bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole core, compound 18 , was found to have better HLM stability compared to some of its predecessors. nih.gov An even more significant enhancement was observed with the incorporation of a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core, which resulted in an analog (33 ) with excellent microsomal stability. researchgate.netnih.gov In contrast, some related methyl ester analogs were found to suffer from extensive degradation in the presence of both human and rat liver microsomes. researchgate.net
| Compound/Core Structure | Key Feature | Human Liver Microsomal (HLM) Stability |
|---|---|---|
| Analog with Pyrimidine-4-carboxylic acid | Isosteric replacement | 68% remaining after 30 min researchgate.net |
| Analog 18 | Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole core | Improved stability nih.gov |
| Analog 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core | Excellent stability researchgate.netnih.gov |
| Certain Methyl Esters | Ester functionality | Extensive degradation researchgate.net |
Solubility and Lipophilicity
Solubility and lipophilicity are key physicochemical properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of octahydropyrrolo[3,4-c]pyrrole derivatives, studies have shown a correlation between lipophilicity, often measured or calculated as logP, and plasma protein binding. nih.gov Generally, compounds with higher lipophilicity tend to be more highly bound to plasma proteins. nih.gov
Efforts to optimize these properties have been part of the drug design process. For instance, the introduction of a carboxylic acid group into certain pyrrolo[3,4-c]pyridine derivatives was noted to significantly improve solubility. nih.govresearchgate.net This is a common strategy in medicinal chemistry, as the ionizable nature of the carboxylic acid can enhance aqueous solubility. In the development of mGlu1 negative allosteric modulators, reducing the lipophilicity of an octahydropyrrolo[3,4-c]pyrrole analog was explored as a potential strategy to improve its drug-like properties, including its P450 inhibition profile. nih.gov
Protein Binding Properties
The interaction of a compound with its biological target and with other proteins, such as plasma proteins, is fundamental to its pharmacological effect and pharmacokinetics. For the octahydropyrrolo[3,4-c]pyrrole series of compounds, protein binding has been evaluated in different contexts.
In the development of mGlu1 receptor modulators, the fraction of unbound compound in the presence of rat plasma proteins was measured. nih.gov It was observed that more lipophilic compounds were generally more highly bound to these proteins. nih.gov The ligand-lipophilicity efficiency (LLE) was used as a metric to identify the most promising drug-like analogs, which balanced functional potency with a favorable fraction of unbound compound. nih.gov
In the primary context of RBP4 antagonists, protein binding is the therapeutic mechanism. The binding affinity of these compounds to RBP4 is a direct measure of their potency. This was quantified using a Scintillation Proximity Assay (SPA), with results expressed as IC50 values (the concentration required to inhibit 50% of binding). For example, a key analog (33 ) featuring a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core demonstrated an RBP4 SPA IC50 of 12.8 ± 0.4 nM, indicating very high binding affinity. researchgate.netnih.gov Another analog (10 ) showed an RBP4 SPA IC50 of 35.3 nM. nih.gov
Structure-Activity Relationships in Retinol Binding Protein 4 (RBP4) Antagonists
The octahydropyrrolo[3,4-c]pyrrole scaffold and its close relatives have been instrumental in the design of potent antagonists of Retinol Binding Protein 4 (RBP4). nih.gov These antagonists are being investigated for their potential in treating conditions like atrophic age-related macular degeneration and Stargardt disease by reducing the ocular uptake of serum retinol. nih.govnih.gov
Bicyclic [3.3.0]-Octahydropyrrolo[3,4-c]pyrrole as a Core Structure
The choice of the central bicyclic core is critical for optimizing potency and pharmacokinetic properties. Researchers systematically explored different bicyclic [3.3.0] systems to understand their impact on RBP4 antagonism. nih.gov
The bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole core was one of the scaffolds investigated. An analog incorporating this structure (compound 18 ) was found to be slightly more potent and exhibited better metabolic stability in human liver microsomes than some other initial compounds. researchgate.netnih.gov
| Core Structure | Exemplar Compound | RBP4 Binding Affinity (SPA IC50) | Functional Antagonist Activity (HTRF IC50) |
|---|---|---|---|
| Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole | 18 | Slightly more potent than initial analogs researchgate.netnih.gov | Data not specified |
| Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | 33 | 12.8 ± 0.4 nM researchgate.netnih.gov | 43.6 ± 10.5 nM researchgate.netnih.gov |
Design of Pyrimidine-4-carboxylic Acid Fragment Isosteres
A key strategy in the optimization of these RBP4 antagonists was the use of bioisosteric replacement. Specifically, a pyrimidine-4-carboxylic acid fragment was utilized as a suitable isostere for an earlier anthranilic acid appendage. nih.gov This modification was crucial for overcoming metabolic instability issues observed in the initial series of compounds. researchgate.net
The introduction of the pyrimidine-4-carboxylic acid moiety not only conferred a significant improvement in human liver microsomal stability but also maintained the necessary interactions within the RBP4 binding cavity. researchgate.netnih.gov Docking analyses revealed that this fragment could engage in key hydrogen-bond interactions, which are critical for high-affinity binding. nih.gov The carboxylic acid group, in particular, is a common pharmacophoric element among RBP4 antagonists, mediating a critical salt-bridge interaction with residue Arg121 in the protein's binding site. nih.gov This rational design approach, replacing a metabolically liable group with a stable isostere while preserving essential binding interactions, was instrumental in identifying potent and more drug-like RBP4 antagonists. nih.gov
Biological and Pharmacological Evaluation of 2 Benzyl Octahydro Pyrrolo 3,4 C Pyridine Derivatives
In Vitro Assays for Target Engagement
In vitro assays are fundamental in early-stage drug discovery for determining how a compound interacts with its intended biological target. These assays encompass a variety of methods, including functional cell-based assays, protein binding studies, and enzyme inhibition tests, to build a comprehensive profile of a compound's activity and selectivity.
Functional cell-based assays are crucial for understanding a compound's activity in a biological context that mimics a physiological environment. For instance, a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were evaluated for their cytotoxic effects against several human epithelial cervical carcinoma cell lines, including SiHa, HeLa, and CaSki. nih.gov These studies revealed that three compounds from the series exhibited significant cytotoxicity, with the HeLa cell line showing the highest sensitivity. nih.gov
In other studies, pyrrolo[3,2-c]pyridine derivatives were tested for their antiproliferative activity against a panel of cancer cell lines, including ovarian, prostate, and breast cancer cells. tandfonline.com One particular derivative, compound 1r , demonstrated potent activity with IC₅₀ values ranging from 0.15 to 1.78 µM across the tested cell lines. tandfonline.com Furthermore, some N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives were screened for antitumor activity in vitro, with certain Mannich bases showing the most activity with IC₅₀ values between 19–29 µg/mL. mdpi.com
Understanding the extent to which a compound binds to plasma proteins is a critical aspect of its development. High plasma protein binding can affect a drug's distribution and availability to its target. For certain 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives, evaluation of their binding effect to alpha-1-acid glycoprotein, a human serum protein, was conducted. nih.gov Derivatives containing furan, pyrazole (B372694), pyrrole (B145914), and pyridine (B92270) demonstrated good protein binding properties. nih.gov
Another derivative, 8a , while showing excellent pharmacological properties in other assays, exhibited high plasma protein binding, which prevented the assessment of its antidiabetic efficacy in vivo. nih.gov
Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. A key target for antimycobacterial drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net
Several pyrrolo[3,4-c]pyridine derivatives have been synthesized and evaluated as potential InhA inhibitors. nih.gov For example, a series of 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives were screened in vitro, with the most active compounds exhibiting potent inhibition against M. tuberculosis. nih.gov The substitution pattern on the phenyl ring was found to be critical for activity, with unsubstituted or meta-substituted derivatives showing the highest potency, while ortho-substitution abolished activity. nih.gov
| Compound | InhA Inhibition (%) at 100 µM | InhA Inhibition (%) at 20 µM | IC₅₀ (µM) | MIC (µM) against M. tuberculosis |
| 14e | 91 | 40 | - | - |
| 14a-d (most active) | - | - | 4.5–9.5 | <25 |
Data sourced from reference nih.gov.
Additionally, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were assessed for antimycobacterial activity. While nitrile and amide versions were inactive, ester derivatives showed good in vitro activity, with the 3-hydroxy analog (15a ) demonstrating a minimum inhibitory concentration (MIC₉₀) of less than 0.15 µM. nih.gov
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. pensoft.netnih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. Therefore, assessing the potential of new chemical entities to inhibit CYP isoforms is a critical step in drug development. pensoft.net
Studies on various pyrrole-based compounds have been conducted to evaluate their inhibitory effects on major CYP450 isoforms such as CYP1A2, CYP2D6, and CYP3A4. pensoft.net In one study, a series of recently synthesized pyrrole-based compounds were tested at a 1 µM concentration and were found not to be capable of inhibiting any of the tested CYP isoforms. pensoft.net
Conversely, a derivative from another series, compound 8a , was noted for not showing cytochrome P450 inhibition, which is a favorable characteristic for a drug candidate. nih.gov The pyrrole scaffold itself is prevalent in some compounds that do inhibit CYP enzymes, with an odds ratio of 3.23 for inhibiting CYP3A4, the most abundant hepatic CYP isoform.
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies provide crucial data on a compound's bioavailability and persistence in the body.
Plasma exposure and clearance are key parameters determined in PK studies. They describe the concentration of a drug in the bloodstream over time and the rate at which it is removed from the body.
A pharmacokinetic study in mice was conducted on 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione (16) , a highly active, stable, and soluble derivative. nih.gov The study revealed that despite having good metabolic stability in liver microsomes, the compound exhibited low plasma exposure and high clearance in vivo. nih.gov
Bioavailability and Pharmacokinetic Profile
The bioavailability and pharmacokinetic profile of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine derivatives are crucial for determining their potential as therapeutic agents. While specific data for the parent compound is limited in publicly available literature, studies on related pyrrolo[3,4-c]pyridine derivatives offer valuable insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic investigations of various pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have revealed that their metabolic breakdown in rat liver microsomes is significantly influenced by the nature of the substituents on the central phenyl ring. For instance, a 6-F-phenyl derivative demonstrated excellent bioavailability and a highly favorable pharmacokinetic (PK) profile with high exposure levels. nih.gov This suggests that strategic modification of the chemical structure can lead to compounds with desirable drug-like properties.
In another study, a 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivative was evaluated in an in vivo pharmacokinetic study in mice. mdpi.com The results from this study indicated low plasma exposure and high clearance, despite the compound showing good metabolic stability in liver microsomes. mdpi.com This highlights the complexity of predicting in vivo behavior from in vitro data and underscores the importance of whole-animal studies in characterizing the pharmacokinetic properties of these compounds.
Further research into the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold, a related chemical structure, has also emphasized the goal of optimizing drug-like properties, with plans for subsequent evaluation of their pharmacokinetics. nih.gov Key structure-activity relationship (SAR) insights from these studies include strategies to increase the fraction of unbound compound in the presence of plasma proteins and brain homogenates, which is a critical factor for bioavailability and central nervous system (CNS) penetration. nih.gov
Table 1: Summary of Pharmacokinetic Studies on Related Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Class | Key Findings | Reference |
| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | 6-F-phenyl derivative showed excellent bioavailability and a terrific pharmacokinetic profile. | nih.gov |
| 7-Amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-diones | A 2-(3-chlorobenzyl) derivative exhibited low plasma exposure and high clearance in mice. | mdpi.com |
| Octahydropyrrolo[3,4-c]pyrroles | Future studies planned to evaluate pharmacokinetics and optimize drug-like properties. | nih.gov |
Evaluation of Specific Biological Activities
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of the pyrrolo[3,4-c]pyridine scaffold has been an area of active investigation. While specific data on this compound is not extensively detailed, studies on its derivatives provide a solid foundation for understanding their activity against various pathogens.
Research conducted by Wojcicka et al. on Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione demonstrated moderate activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov One of these compounds also showed a statistically significant reduction in the growth of the fungal pathogen Candida albicans. nih.gov
In the context of antimycobacterial activity, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized and evaluated. nih.gov Within this series, the ester derivatives exhibited good in vitro activity, with a Minimum Inhibitory Concentration (MIC90) of less than 0.15 µM. nih.gov In contrast, the nitrile and amide derivatives were found to be inactive, with MIC90 values above 160 µM. nih.gov This highlights the critical role of specific functional groups in determining the antimycobacterial efficacy of these compounds.
The broader class of pyrrolopyridine derivatives has also shown promise as a source of new antibacterial agents. nih.gov The growing challenge of bacterial resistance has spurred the search for novel antimicrobial compounds, and various pyridine derivatives have been explored for their activity against a range of bacterial and fungal strains. mdpi.commdpi.commdpi.com
Table 2: Antimicrobial and Antifungal Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Derivative | Target Organism | Activity | Reference |
| Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Staphylococcus aureus | Moderate | nih.gov |
| Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Statistically significant growth reduction | nih.gov |
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine ester derivatives | Mycobacteria | Good in vitro activity (MIC90 <0.15 µM) | nih.gov |
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine nitrile and amide derivatives | Mycobacteria | Inactive (MIC90 >160 µM) | nih.gov |
Anti-RSV Activity and Cross-Strain Efficacy
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have emerged as potential therapeutic agents for infections caused by the Respiratory Syncytial Virus (RSV). Research in this area has focused on related heterocyclic systems, providing valuable insights into the structural requirements for anti-RSV activity.
A study by Bond et al. investigated a series of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives. nih.gov These compounds demonstrated good activity against three different strains of RSV. nih.gov Notably, one pyridine derivative from this series, referred to as 13a, was identified as a promising direct and selective RSV fusion inhibitor. nih.gov This compound also exhibited excellent bioavailability and a favorable pharmacokinetic profile at high exposure levels, leading to its selection for preclinical studies as a potential treatment for RSV infection. nih.gov
Further highlighting the potential of this chemical class, the isoindole moiety, which is structurally related to the pyrrolo[3,4-c]pyridine core, has been incorporated into compounds with potent antiviral activity against RSV. nih.gov One such compound, (S)-9b-(4-Chlorophenyl)-1-nicotinoyl-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one, also known as BTA9881, has been identified as a candidate for preclinical trials. nih.gov
These findings underscore the potential of the broader pyrrolo[3,4-c]pyridine chemical space in the development of novel anti-RSV therapeutics, with demonstrated activity against multiple viral strains.
Table 3: Anti-RSV Activity of Related Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Class | Key Findings | Reference |
| 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-ones | Good activity against three RSV strains; one derivative is a promising fusion inhibitor with excellent bioavailability. | nih.gov |
| (S)-9b-(4-Chlorophenyl)-1-nicotinoyl-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one (BTA9881) | Identified as a candidate for preclinical trials for RSV infection. | nih.gov |
Analgesic and Sedative Properties
The pyrrolo[3,4-c]pyridine nucleus has been extensively explored for its potential analgesic and sedative properties. A significant body of research, particularly from Śladowska's team, has focused on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. nih.gov These studies have consistently demonstrated that this class of compounds possesses notable activity in preclinical models of pain and sedation.
In various analgesic assays, including the hot-plate and writhing tests, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown strong analgesic effects. nih.govnih.gov In the writhing test, which is a model for visceral pain, all tested imides were more active than the standard non-steroidal anti-inflammatory drug, aspirin (B1665792). nih.gov Remarkably, two of these compounds exhibited analgesic activity comparable to that of morphine. nih.gov
The sedative properties of these derivatives have also been well-documented. mdpi.comnih.gov In studies observing spontaneous locomotor activity in mice, many 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives caused a statistically significant inhibition of movement. nih.gov Furthermore, some of the more potent compounds were also found to prolong the duration of thiopental-induced sleep, providing further evidence of their sedative effects. nih.gov For instance, one derivative, 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, produced a potent sedative effect with an ED50 of 12.03 mg/kg. mdpi.com
Table 4: Analgesic and Sedative Activity of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Activity | Test Model | Key Findings | Reference |
| Analgesic | Writhing Test | All tested imides were more active than aspirin; two were similar to morphine. | nih.gov |
| Analgesic | Hot-plate Test | Confirmed analgesic activity of new derivatives. | nih.gov |
| Sedative | Locomotor Activity | All new imides significantly inhibited locomotor activity in mice. | nih.gov |
| Sedative | Thiopental-induced Sleep | Two of the most potent imides prolonged sleep duration. | nih.gov |
| Sedative | Locomotor Activity | A 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl] derivative showed a potent effect (ED50 = 12.03 mg/kg). | mdpi.com |
Retinol Binding Protein 4 (RBP4) Antagonism
Currently, there is no publicly available scientific literature that specifically evaluates this compound or its direct derivatives for antagonism of Retinol Binding Protein 4 (RBP4). While the broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for a range of biological activities, their interaction with RBP4 has not been a reported focus of these studies. Therefore, no data is available to be presented in this section.
Toxicity and Safety Assessments
The evaluation of toxicity and safety is a critical component in the development of any new therapeutic agent. For the pyrrolo[3,4-c]pyridine class of compounds, several studies have included preliminary toxicity assessments, primarily focusing on acute toxicity in animal models.
In a study of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinone derivatives, the acute toxicity was investigated in mice. nih.gov Most of the tested compounds were found to be non-toxic at an intraperitoneal dose of 2000 mg/kg, with one derivative showing a lethal dose 50 (LD50) of 1420 mg/kg. nih.gov
Another investigation into a 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative also reported a favorable acute toxicity profile. mdpi.com This compound was found to be non-toxic with an LD50 greater than 2000 mg/kg. mdpi.com
These initial findings suggest that the pyrrolo[3,4-c]pyridine scaffold can be well-tolerated at high doses in acute toxicity studies. However, it is important to note that these are preliminary assessments, and more comprehensive toxicological studies would be required to fully characterize the safety profile of any specific derivative intended for clinical development.
Table 5: Acute Toxicity Data for Selected Pyrrolo[3,4-c]pyridine Derivatives
| Derivative Class | Animal Model | Route of Administration | Acute Toxicity Finding | Reference |
| N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones | Mice | Intraperitoneal | Non-toxic at 2000 mg/kg for most derivatives; one derivative with LD50 of 1420 mg/kg. | nih.gov |
| 2-[2-hydroxy-3-(4-benzyl-1-piperidinyl)propyl]-4,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Not specified | Not specified | Non-toxic (LD50 >2000 mg/kg) | mdpi.com |
Cytotoxicity (e.g., VERO cells)
The in vitro cytotoxicity of pyrrolo[3,4-c]pyridine derivatives has been assessed to determine their potential for inducing cell death. In one study focusing on a series of 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives with antimycobacterial activity, the compounds were evaluated for their toxicity against VERO cells, a lineage of kidney epithelial cells from an African green monkey that is commonly used in toxicology testing. nih.gov The investigation revealed that the tested compounds were not toxic to VERO cells. nih.gov
Another study on tricyclic N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives, developed as HIV integrase inhibitors, also reported reduced cytotoxicity. nih.gov Similarly, research into 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives identified compounds with high antibacterial potency that did not demonstrate cytotoxicity in a standard cell viability assay. researchgate.net
| Compound Class | Cell Line | Result | Reference |
|---|---|---|---|
| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione and related analogs | VERO | Non-toxic | nih.gov |
| N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives | Not specified | Reduced cytotoxicity | nih.gov |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | Not specified | Low cytotoxicity | researchgate.net |
Acute Toxicity (LD50)
Acute toxicity studies are essential for determining the median lethal dose (LD50), which provides a measure of the short-term toxic potential of a substance. For certain derivatives of pyrrolo[3,4-c]pyridine, LD50 values have been established to inform further pharmacological testing.
In studies evaluating the sedative and analgesic properties of various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, acute toxicity was determined. One particular derivative, designated as compound 32 in the study, was found to be non-toxic, with an LD50 greater than 2000 mg/kg. nih.gov The determination of the LD50 was also a prerequisite for investigating the sedative effects of other pyrrolo[3,4-c]pyridine derivatives, where subsequent pharmacological tests were conducted at fractions of the LD50 (e.g., 1/10, 1/20, 1/40, and 1/80 of the LD50). nih.gov
| Compound Class | Test Animal | LD50 Value | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Compound 32) | Mice | >2000 mg/kg | nih.gov |
| Other pyrrolo[3,4-c]pyridine derivatives | Not specified | LD50 determined to guide further studies | nih.gov |
Computational Studies and Spectroscopic Analysis
Computational Chemistry for Structure Elucidation and Reactivity Prediction
Computational methods are powerful tools for predicting molecular properties in the absence of extensive experimental data.
Specific Density Functional Theory (DFT) studies focused on elucidating the molecular conformation and intermolecular interactions of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine are not extensively reported in the scientific literature. However, DFT is a widely used method for such analyses in related bicyclic systems.
In silico studies specifically detailing the cyclization feasibility to form the this compound ring system are not prominently featured in published research. Generally, the synthesis of such bicyclic pyrrolidine (B122466) systems can be approached through various synthetic routes, including intramolecular cyclization reactions.
Computational models could be employed to assess the thermodynamics and kinetics of potential cyclization pathways. For instance, these methods could predict the activation energy barriers for ring closure, helping to determine the most favorable reaction conditions. Factors influencing the feasibility of cyclization would include the nature of the starting materials, the length and flexibility of any linker between reacting groups, and the steric and electronic effects of substituents. For the octahydropyrrolo[3,4-c]pyridine scaffold, computational studies could compare the feasibility of forming the cis-fused versus the trans-fused isomers, providing valuable guidance for synthetic strategies.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for confirming the identity and structure of a synthesized compound. While a complete, published set of spectra for this compound is not available, predicted data and analysis of related compounds can provide an expected spectroscopic profile.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would be complex due to the number of non-equivalent protons in the saturated bicyclic system. The aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH2 attached to the nitrogen and the phenyl group) would likely appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the octahydropyrrolo[3,4-c]pyridine core would resonate in the aliphatic region, typically between 1.5 and 3.5 ppm. The exact chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the ring fusion and the specific conformation of the molecule.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The aromatic carbons of the benzyl group would appear in the downfield region, typically between 127 and 140 ppm. The benzylic carbon would be expected around 60-65 ppm. The sp³ hybridized carbons of the bicyclic core would resonate in the upfield region, generally between 20 and 60 ppm.
| Spectrum Type | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR (Predicted) | 7.20-7.40 | Aromatic protons (C₆H₅) |
| ~3.60 | Benzylic protons (N-CH₂-Ph) | |
| 1.50-3.50 | Octahydropyrrolo[3,4-c]pyridine core protons | |
| ¹³C NMR (Predicted) | 127.0-139.0 | Aromatic carbons (C₆H₅) |
| ~60.0 | Benzylic carbon (N-CH₂-Ph) | |
| 20.0-60.0 | Octahydropyrrolo[3,4-c]pyridine core carbons |
Note: The data in this table is based on predictions and general values for similar structural motifs. Actual experimental values may vary.
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic benzyl group would appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the saturated bicyclic core would be observed just below 3000 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. The presence of a secondary amine (N-H) would give rise to a stretching band in the region of 3300-3500 cm⁻¹, though its intensity can vary.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-N Stretch | 1000-1250 |
| N-H Stretch (if present) | 3300-3500 |
Note: This table presents expected ranges for the key functional groups.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₂₀N₂), the molecular weight is approximately 216.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments would arise from the breakdown of the octahydropyrrolo[3,4-c]pyridine ring system.
| Technique | Expected m/z Value | Assignment |
|---|---|---|
| Mass Spectrometry (EI) | 216 | Molecular Ion [M]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns can be complex and depend on the ionization method used.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, conformational preferences, and intermolecular interactions. While a dedicated single-crystal X-ray diffraction study for this compound is not extensively documented in publicly available literature, analysis of closely related structures provides valuable insights into the likely solid-state conformation and packing of this compound.
For instance, the crystal structure of (2R,3S,3aR,6aS)-6a-benzyl-5-(4-fluorobenzyl)-2-(3-fluorophenyl)-4,6-dioxooctahydropyrrolo[3,4-b]pyrrole-3-carboxylic acid, a complex derivative sharing the core octahydropyrrolo bicyclic system, reveals key structural features that can be extrapolated to understand the molecular architecture of this compound. researchgate.net
Molecular Conformation in Solid State
In the solid state, the conformation of a molecule is influenced by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces that dictate the crystal packing. The octahydro-pyrrolo[3,4-c]pyridine core is a fused bicyclic system composed of a pyrrolidine and a piperidine (B6355638) ring. The fusion of these two saturated rings results in a relatively rigid structure, but with several possible conformations for each ring.
In the case of the related benzyl-substituted octahydropyrrolo[3,4-b]pyrrole (B1600083) derivative, the analysis of its crystal structure indicates a specific puckering of the fused ring system. researchgate.net This suggests that for this compound, a preferred, low-energy conformation is likely adopted in the crystalline state. The orientation of the benzyl group is also a critical conformational feature. It is anticipated that the benzyl substituent will be positioned to minimize steric clashes with the bicyclic core, likely adopting a pseudo-equatorial orientation relative to the piperidine ring.
Table 1: Predicted Torsional Angles for the Octahydro-pyrrolo[3,4-c]pyridine Core
| Atoms Involved | Predicted Torsional Angle (°) | Ring System |
| C1-N2-C3-C3a | ~ ±30-40 | Pyrrolidine |
| N2-C3-C3a-C7a | ~ ±30-40 | Pyrrolidine |
| C4-N5-C6-C7 | ~ ±50-60 | Piperidine |
| N5-C6-C7-C7a | ~ ±50-60 | Piperidine |
Note: These values are estimations based on related structures and standard bond geometries. Actual values would require experimental determination.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The way molecules pack in a crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal lattice.
The presence of nitrogen atoms in the bicyclic core, particularly the secondary amine in the pyrrolidine ring (if not substituted), provides a potential hydrogen bond donor. The nitrogen atoms can also act as hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C-H···N interactions may be observed.
The benzyl group introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the electron-rich π systems are in close proximity, contribute significantly to the stability of the crystal structure. Additionally, C-H···π interactions, where a C-H bond from the aliphatic core or another benzyl group interacts with the face of the aromatic ring, are also common.
In the crystal structure of the analogous (2R,3S,3aR,6aS)-6a-benzyl-5-(4-fluorobenzyl)-2-(3-fluorophenyl)-4,6-dioxooctahydropyrrolo[3,4-b]pyrrole-3-carboxylic acid, a network of intermolecular interactions is observed. researchgate.net These include N-H···O and O-H···N hydrogen bonds, which are strong contributors to the crystal packing. researchgate.net While this compound lacks the carboxylic acid and amide groups of this analogue, the fundamental principles of intermolecular interactions involving the benzyl group and the nitrogen-containing heterocycle remain relevant.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | N-H (pyrrolidine) | N (piperidine/pyrrolidine) | 2.8 - 3.2 |
| C-H···N Interaction | C-H (aliphatic/aromatic) | N (piperidine/pyrrolidine) | 3.2 - 3.8 |
| π-π Stacking | Benzyl Ring Centroid | Benzyl Ring Centroid | 3.3 - 3.8 |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Benzyl Ring Face | 2.5 - 2.9 (H to π-face) |
Note: The existence and geometry of these interactions are predictive and would need to be confirmed by experimental X-ray diffraction data.
Future Directions and Therapeutic Potential
Development of Novel Octahydro-pyrrolo[3,4-c]pyridine Derivatives
A primary focus for future research lies in the creation of new derivatives built upon the octahydro-pyrrolo[3,4-c]pyridine core. The therapeutic promise of this chemical framework is extensive, with studies on analogous compounds revealing a broad spectrum of biological effects. mdpi.comnih.govnih.gov These encompass analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. mdpi.comnih.govnih.gov
Forthcoming research is anticipated to concentrate on the targeted modification of the 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine structure to boost its effectiveness and selectivity for particular biological targets. Potential areas for investigation include:
Aromatic Ring Substitution: The introduction of different chemical groups onto the phenyl ring of the benzyl (B1604629) component can alter the molecule's electronic and spatial characteristics, which could lead to better binding with target receptors.
Core Scaffold Modification: Changes to the fundamental bicyclic structure, such as adding other functional groups, could refine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action.
Isosteric Replacement: Substituting the benzyl group with other aromatic or heteroaromatic structures may pave the way for derivatives with new and interesting biological functions.
The varied biological activities identified in the broader category of pyrrolo[3,4-c]pyridine derivatives are summarized in the table below.
| Biological Activity | Therapeutic Area |
| Analgesic | Pain Management. nih.gov |
| Sedative | Central Nervous System. nih.gov |
| Antidiabetic | Metabolic Disorders. mdpi.com |
| Antimycobacterial | Infectious Diseases. mdpi.com |
| Antiviral | Infectious Diseases. mdpi.com |
| Antitumor | Oncology. nih.gov |
This table summarizes the range of biological activities investigated for the broader class of pyrrolo[3,4-c]pyridine derivatives.
Optimization of Synthetic Pathways for Commercial Production
The transition of promising drug candidates from research laboratories to clinical application hinges on the creation of efficient and scalable manufacturing processes. While specific details regarding the commercial-scale synthesis of this compound are not widely documented, studies on related octahydro-pyrrolo[3,4-b]pyridine isomers offer valuable clues for potential optimization tactics. google.comasianpubs.orggoogle.com
Essential factors for refining synthetic routes for large-scale production include:
Economic Viability: Employing affordable and readily obtainable starting materials and chemical reagents is vital for minimizing production expenses. google.com
Process Safety: Establishing reaction conditions that are mild, straightforward to manage, and safe for industrial-scale operations is a top priority. google.com
Stereochemical Control: For molecules with chiral centers, devising stereoselective synthesis methods to produce the intended enantiomer with high optical purity is essential. google.com
Environmental Considerations: Adopting principles of green chemistry to reduce waste and energy usage is an increasingly significant aspect of contemporary pharmaceutical manufacturing.
Patents for related compounds have outlined multi-step synthetic procedures that are adaptable for industrial production, indicating that comparable strategies could be employed for this compound. google.comgoogle.com
Advanced Drug Delivery Systems
The therapeutic impact of this compound and its derivatives, especially in the context of neurological conditions, could be markedly improved by utilizing advanced drug delivery technologies. Given the structural resemblances to other neuroactive bicyclic alkaloids, methods designed to traverse the blood-brain barrier (BBB) are particularly relevant. nih.govdovepress.comnih.gov
Potential advanced drug delivery platforms for exploration consist of:
Liposomal Formulations: Liposomes are microscopic vesicles that can encapsulate both water-soluble and fat-soluble drugs, shielding them from degradation and aiding their passage across biological membranes. nih.govdovepress.comnih.gov For targeting the brain, liposomes can be engineered with specific molecules on their surface to improve their uptake by the cells of the BBB. nih.gov
Nanoparticle-Based Carriers: Biodegradable nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), can facilitate the sustained release of an encapsulated drug, thereby enhancing its pharmacokinetic profile and lessening the required frequency of administration. sci-hub.boxmdpi.comasiaresearchnews.com The surface of these nanoparticles can also be modified to direct them to particular tissues or cells. mdpi.com
Intranasal Administration: The nasal route provides a non-invasive means for direct drug delivery to the brain, circumventing the BBB. nih.gov Developing formulations of this compound derivatives for intranasal use could represent a promising approach for the management of central nervous system disorders. nih.gov
The following table outlines advanced drug delivery systems that may be suitable for this class of compounds.
| Delivery System | Advantages | Potential Application |
| Liposomes | Biocompatible, can encapsulate a variety of drugs, potential for brain targeting. nih.govdovepress.comnih.gov | Treatment of CNS disorders. |
| Nanoparticles | Sustained release, improved stability, potential for targeted delivery. sci-hub.boxmdpi.comasiaresearchnews.com | Chronic diseases, oncology. |
| Intranasal Formulations | Non-invasive, bypasses the blood-brain barrier. nih.gov | Rapid-onset treatment for CNS conditions. |
This table highlights potential advanced drug delivery systems and their advantages for octahydro-pyrrolo[3,4-c]pyridine derivatives.
Clinical Translation of Promising Candidates
The ultimate aim in the development of novel therapeutic substances is their successful translation into clinical practice for the benefit of patients. Although there is no publicly available information on clinical trials for this compound or its immediate derivatives, the wide array of biological activities demonstrated by the broader pyrrolo[3,4-c]pyridine family points to considerable therapeutic promise. mdpi.comnih.govnih.gov
The path to clinical application for a promising compound would entail:
Preclinical Research: Comprehensive preclinical investigations are necessary to assess the effectiveness, safety, and pharmacokinetic characteristics of the lead compound in animal models relevant to the targeted disease. This stage also encompasses in-depth toxicology and safety pharmacology evaluations. Notably, an anti-RSV fusion inhibitor from this class has already been chosen for preclinical studies. mdpi.com
Investigational New Drug (IND) Submission: Upon the successful completion of preclinical development, an IND application is filed with regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to seek authorization for initiating clinical trials in humans.
Clinical Trials (Phases I, II, and III): Human clinical trials are carried out in three successive phases to evaluate the safety, appropriate dosage, efficacy, and adverse effects of the new drug, often in comparison to standard treatments.
New Drug Application (NDA) and Market Authorization: If the clinical trials reveal a positive risk-benefit balance, an NDA is submitted for regulatory assessment and, ultimately, potential approval for marketing.
The journey from a promising lead compound to a commercially available medication is a lengthy and demanding process. Nevertheless, the rich pharmacological profile of the octahydro-pyrrolo[3,4-c]pyridine scaffold offers a solid foundation for ongoing research and development endeavors aimed at delivering new treatments to patients with unmet medical needs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-benzyl-octahydro-pyrrolo[3,4-c]pyridine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step processes, including cyclization and functionalization. For example, analogous compounds (e.g., pyrrolo[3,4-c]pyridine derivatives) are synthesized via esterification, reduction, chlorination, and cyclization steps . Key reagents include hexamine, NaH, and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions . Cyclization under inert atmospheres at controlled temperatures (e.g., 105°C) improves yields up to 78% .
- Critical Parameters : Solvent choice (e.g., toluene/EtOH mixtures), catalyst loading, and temperature are pivotal. For instance, MnO₂ is used for oxidation in THF to stabilize intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology : Use NMR (¹H/¹³C) to identify proton environments and substituent positions. X-ray crystallography resolves stereochemistry in crystalline derivatives, as seen in studies of similar bicyclic systems . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., carbonyls in dione derivatives) .
Q. What are the primary pharmacological activities reported for pyrrolo[3,4-c]pyridine scaffolds, and what assays are used to evaluate them?
- Methodology : Common assays include:
- Antidiabetic : Insulin sensitivity tests in adipocytes (e.g., 7.4–37.4% enhancement with 4-phenoxy derivatives) .
- Antiviral : HIV-1 integrase inhibition assays (IC₅₀ = 1.4–22 µM) and RSV cytopathic effect assays .
- Analgesic : Hot-plate and writhing tests in mice (ED₅₀ = 3.25–19.2 mg/kg) .
Advanced Research Questions
Q. How do substituent modifications at the pyrrolo[3,4-c]pyridine core influence structure-activity relationships (SAR) in drug design?
- Methodology : Systematic SAR studies reveal:
- Position 2 : Alkyl chains (ethyl/propyl) enhance GPR119 agonist activity, while bulky groups (phenyl) reduce potency .
- Position 4 : Carboxylic acid derivatives (e.g., 6-methylpyrrolo[3,4-c]pyridine-1,3-diones) show aldose reductase inhibition (IC₅₀ = 1.4–2.5 µM) due to optimal chain length for enzyme binding .
- Position 7 : Hydroxy groups improve HIV-1 integrase inhibition by facilitating hydrogen bonding .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolo[3,4-c]pyridine derivatives?
- Methodology :
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies. For example, antidiabetic activity varies with substituent electronegativity (e.g., 4-iodophenoxy vs. 4-methylphenoxy groups) .
- Metabolic Stability Screening : Use liver microsomes (e.g., rat/human) to assess pharmacokinetic discrepancies. For instance, ethyl esters of carboxylic acid derivatives lose activity due to rapid hydrolysis .
- Mutant Resistance Profiling : Test compounds against resistant strains (e.g., HIV-1 integrase mutants G140S/Q148H) to validate mechanistic specificity .
Q. How can in vivo experimental designs for neuroactive pyrrolo[3,4-c]pyridines address blood-brain barrier (BBB) penetration challenges?
- Methodology :
- Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., trifluoromethyl groups improve BBB penetration in SYK inhibitors) .
- Pharmacokinetic Profiling : Measure plasma exposure and clearance in rodent models. For example, 7-amino-2-benzyl derivatives showed low plasma exposure but high CNS efficacy .
- Behavioral Assays : Locomotor activity tests (e.g., dose-dependent sedation at 1/80 LD₅₀) indirectly infer BBB penetration .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound derivatives in the laboratory?
- Methodology :
- Storage : Keep under inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition .
- Hazard Mitigation : Use fume hoods for reactions with strong oxidizers (e.g., MnO₂) and monitor for CO/CO₂ release .
- Toxicity Screening : Prioritize compounds with LD₅₀ >2000 mg/kg (non-toxic) for in vivo studies .
Q. How can researchers design assays to evaluate the environmental impact of pyrrolo[3,4-c]pyridine derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
